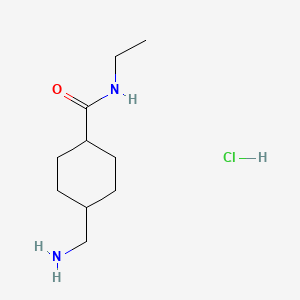

Éthylamide de l'acide trans-4-aminométhylcyclohexanecarboxylique, chlorhydrate

Vue d'ensemble

Description

Trans-4-Aminomethylcyclohexanecarboxylic acid ethylamide, hydrochloride is a useful research compound. Its molecular formula is C10H21ClN2O and its molecular weight is 220.74 g/mol. The purity is usually 95%.

BenchChem offers high-quality trans-4-Aminomethylcyclohexanecarboxylic acid ethylamide, hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-4-Aminomethylcyclohexanecarboxylic acid ethylamide, hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Thérapie antifibrinolytique

Éthylamide de l'acide trans-4-aminométhylcyclohexanecarboxylique, chlorhydrate: est principalement utilisé comme agent antifibrinolytique. Il inhibe la fibrinolyse induite par la plasmine, qui est un processus qui décompose les caillots sanguins. Cette propriété la rend précieuse dans le traitement de diverses maladies hémorragiques et le contrôle des saignements anormaux lors d'opérations chirurgicales .

Contrôle des hémorragies lors des interventions chirurgicales

En raison de ses propriétés antifibrinolytiques, ce composé est utilisé pour réduire la perte de sang pendant la chirurgie. Il est particulièrement utile dans les procédures où il existe un risque élevé d'hémorragie, offrant un moyen de gérer les saignements plus efficacement .

Analogue de la lysine pour la caractérisation du site de liaison

Ce composé sert d'analogue de la lysine pour caractériser les sites de liaison dans le plasminogène, une molécule importante impliquée dans le système de fibrinolyse. En imitant la lysine, il aide les chercheurs à comprendre comment le plasminogène interagit avec diverses substances, ce qui est crucial pour développer de nouveaux agents thérapeutiques .

Traitement des maladies hémorragiques

Il est utilisé dans le traitement des affections qui provoquent des saignements excessifs, telles que l'angio-œdème héréditaire. La capacité du composé à empêcher la dégradation des caillots sanguins en fait un élément essentiel dans la prise en charge de ces maladies .

Outil de recherche en fibrinolyse

En recherche scientifique, This compound est utilisé pour étudier la fibrinolyse. Il aide à comprendre les mécanismes de dissolution des caillots sanguins et le rôle du plasminogène dans ce processus .

Développement de nouveaux anticoagulants

Les informations acquises en utilisant ce composé comme analogue de la lysine peuvent contribuer au développement de nouveaux anticoagulants. Ce sont des médicaments qui préviennent ou réduisent la coagulation du sang, prolongeant ainsi le temps de coagulation. Ces médicaments sont essentiels pour les patients sujets à la thrombose ou ceux subissant certaines interventions médicales .

Mécanisme D'action

Target of Action

The primary target of Trans-4-Aminomethylcyclohexanecarboxylic Acid Ethylamide, Hydrochloride is plasminogen , a protein that plays a crucial role in the fibrinolysis process . The compound acts as a lysine analogue, binding to the lysine binding sites in plasminogen .

Mode of Action

Trans-4-Aminomethylcyclohexanecarboxylic Acid Ethylamide, Hydrochloride inhibits plasmin-induced fibrinolysis by binding to the lysine binding sites in plasminogen . This binding prevents the conversion of plasminogen to plasmin, an enzyme that breaks down fibrin clots .

Biochemical Pathways

The compound affects the fibrinolysis pathway . By inhibiting the conversion of plasminogen to plasmin, it prevents the breakdown of fibrin, a protein that forms a meshwork for blood clots . This results in the stabilization of the formed clots and reduction of bleeding .

Pharmacokinetics

The compound is soluble in water , which suggests it could have good bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action result in the inhibition of fibrinolysis, leading to the stabilization of fibrin clots . This makes the compound useful in various hemorrhagic diseases and in controlling abnormal bleeding during operations .

Analyse Biochimique

Biochemical Properties

Trans-4-Aminomethylcyclohexanecarboxylic acid ethylamide, hydrochloride plays a crucial role in biochemical reactions by interacting with plasminogen, an important enzyme in the fibrinolytic system. This compound acts as a lysine analogue, binding to the lysine-binding sites on plasminogen, thereby inhibiting its conversion to plasmin . This inhibition prevents the breakdown of fibrin clots, which is essential in controlling excessive bleeding. Additionally, trans-4-Aminomethylcyclohexanecarboxylic acid ethylamide, hydrochloride interacts with other proteins and biomolecules involved in the coagulation cascade, further enhancing its antifibrinolytic effects .

Cellular Effects

Trans-4-Aminomethylcyclohexanecarboxylic acid ethylamide, hydrochloride has significant effects on various cell types and cellular processes. In endothelial cells and leukocytes, it has been shown to enhance mitochondrial biogenesis and increase mitochondrial respiration . This compound also reduces the release of mitochondrial DNA, thereby mitigating cellular damage. Furthermore, trans-4-Aminomethylcyclohexanecarboxylic acid ethylamide, hydrochloride influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall cellular effects .

Molecular Mechanism

The molecular mechanism of trans-4-Aminomethylcyclohexanecarboxylic acid ethylamide, hydrochloride involves its binding interactions with plasminogen. By acting as a lysine analogue, it competes with lysine residues on fibrin for binding to plasminogen, thereby inhibiting the formation of plasmin . This inhibition prevents the degradation of fibrin clots, which is crucial for maintaining hemostasis. Additionally, trans-4-Aminomethylcyclohexanecarboxylic acid ethylamide, hydrochloride may also interact with other enzymes and proteins involved in the coagulation cascade, further modulating its antifibrinolytic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of trans-4-Aminomethylcyclohexanecarboxylic acid ethylamide, hydrochloride have been observed to change over time. Studies have shown that this compound remains stable under various conditions, with minimal degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating sustained antifibrinolytic activity and minimal adverse effects on cellular processes .

Dosage Effects in Animal Models

The effects of trans-4-Aminomethylcyclohexanecarboxylic acid ethylamide, hydrochloride vary with different dosages in animal models. At lower doses, it effectively inhibits fibrinolysis without causing significant adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and renal impairment have been reported . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

Trans-4-Aminomethylcyclohexanecarboxylic acid ethylamide, hydrochloride is involved in various metabolic pathways. It is primarily metabolized in the liver, where it undergoes enzymatic degradation . The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . Additionally, trans-4-Aminomethylcyclohexanecarboxylic acid ethylamide, hydrochloride may affect metabolic flux and metabolite levels, further influencing its overall biochemical effects .

Transport and Distribution

Within cells and tissues, trans-4-Aminomethylcyclohexanecarboxylic acid ethylamide, hydrochloride is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific cellular compartments are influenced by these interactions, contributing to its overall efficacy and activity .

Subcellular Localization

The subcellular localization of trans-4-Aminomethylcyclohexanecarboxylic acid ethylamide, hydrochloride plays a crucial role in its activity and function. It is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . Additionally, post-translational modifications and targeting signals may direct the compound to specific compartments or organelles, further modulating its biochemical effects .

Propriétés

IUPAC Name |

4-(aminomethyl)-N-ethylcyclohexane-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.ClH/c1-2-12-10(13)9-5-3-8(7-11)4-6-9;/h8-9H,2-7,11H2,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVIYSSBJWKWWMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCC(CC1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

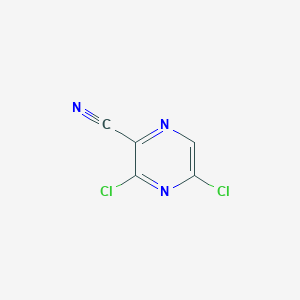

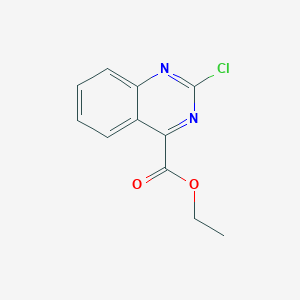

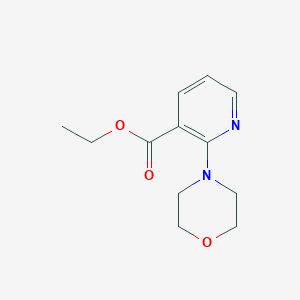

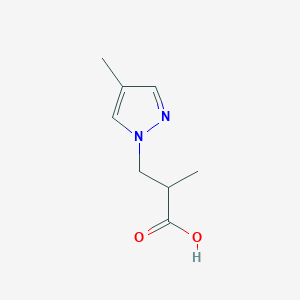

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1454706.png)

![N-cyclopropyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B1454718.png)